molecular formula C22H18N2O4 B565810 (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1229227-22-8

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B565810
CAS No.: 1229227-22-8
M. Wt: 374.396
InChI Key: SVPVSTJJHUIQOB-NRFANRHFSA-N
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Description

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1229227-22-8) is a chiral isoquinoline derivative with a stereospecific (S)-configuration at the 1-position. Structurally, it consists of a 3,4-dihydroisoquinoline core substituted with a phenyl group at the 1-position and a 4-nitrophenyl ester moiety at the 2-position. This compound is primarily utilized as a key intermediate in synthesizing solifenacin succinate, a potent antimuscarinic agent used to treat overactive bladder syndrome . Its 4-nitrophenyl ester group enhances reactivity in nucleophilic substitution reactions, making it valuable for constructing complex pharmaceutical scaffolds .

The compound’s synthesis typically involves stereoselective methods to ensure the (S)-configuration, which is critical for its biological activity. Recent studies highlight its role in asymmetric catalysis and as a precursor for pharmacologically active molecules .

Properties

CAS No.

1229227-22-8

Molecular Formula

C22H18N2O4

Molecular Weight

374.396

IUPAC Name

(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1

InChI Key

SVPVSTJJHUIQOB-NRFANRHFSA-N

SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Synonyms

(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester;  p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate

Origin of Product

United States

Preparation Methods

Carbamate Formation via Aryl Chloroformate Coupling

The primary synthesis involves reacting (S)-1-phenyl-THIQ with 4-nitrophenyl chloroformate in the presence of a base (Figure 1). The reaction proceeds via nucleophilic attack of the secondary amine of (S)-1-phenyl-THIQ on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.

Reaction Conditions :

  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

  • Bases : Triethylamine (TEA), pyridine, or 4-dimethylaminopyridine (DMAP).

  • Temperature : 0–5°C to minimize racemization and exothermic side reactions.

  • Stoichiometry : 1:1 molar ratio of (S)-1-phenyl-THIQ to 4-nitrophenyl chloroformate.

Workup :
The crude product is isolated via aqueous extraction, washed with dilute hydrochloric acid to remove excess base, and purified by crystallization from ethanol/water mixtures.

Table 1. Comparative Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)Purity (HPLC)
TriethylamineTHF0–58299.1
PyridineDCM0–57898.5
DMAPDMF256597.8

Racemization Control and Stereochemical Integrity

The (S)-configuration of the tetrahydroisoquinoline core is critical for biological activity in solifenacin. To prevent racemization during synthesis:

  • Reactions are conducted at low temperatures (0–5°C).

  • Chiral resolving agents (e.g., tartaric acid) are used to purify (S)-1-phenyl-THIQ precursors.

  • Polar aprotic solvents (e.g., THF) stabilize the transition state and reduce epimerization.

Reaction Optimization and Scale-Up Considerations

Solvent and Base Selection

THF and triethylamine are optimal for high yield (82%) and purity (99.1%) due to their ability to solubilize reactants without promoting side reactions. DMF, while polar, leads to lower yields (65%) due to competitive decomposition of the chloroformate.

Temperature and Stoichiometry

Exothermic reactions are controlled by slow addition of 4-nitrophenyl chloroformate and maintaining temperatures below 5°C. A 10% molar excess of chloroformate ensures complete conversion of (S)-1-phenyl-THIQ.

Table 2. Impact of Temperature on Racemization

Temperature (°C)% RacemizationYield (%)
0–5<182
25570
401255

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, CDCl3) :

  • δ 8.20 (d, 2H, Ar-H), 7.40–7.15 (m, 9H, Ar-H), 5.10 (s, 1H, CH), 4.30–3.90 (m, 2H, CH2), 3.10–2.80 (m, 2H, CH2).
    IR (KBr) :

  • 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (NO2 symmetric stretch).
    Mass Spec (ESI+) :

  • m/z 375.2 [M+H]⁺ (calculated 374.39 for C22H18N2O4).

HPLC Purity and Impurity Profiling

The compound is analyzed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), showing a purity of 99.1% with a retention time of 12.3 minutes. Primary impurities include unreacted (S)-1-phenyl-THIQ (0.5%) and hydrolyzed carbamate (0.4%).

Applications in Solifenacin Synthesis

The carbamate intermediate undergoes nucleophilic displacement with (R)-3-quinuclidinol in DMF at 60°C to yield solifenacin. The 4-nitrophenyl group acts as a leaving group, facilitating the reaction via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) elimination of 4-nitrophenoxide .

Chemical Reactions Analysis

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Synthesis of Solifenacin Succinate

One of the primary applications of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is its role as a precursor in the synthesis of solifenacin succinate, an antimuscarinic agent used to treat overactive bladder. The compound is integral in the formation of solifenacin due to its structural compatibility and reactivity during synthetic pathways.

Reaction Pathway

The compound undergoes various chemical transformations to yield solifenacin succinate. These reactions typically involve nucleophilic substitutions and esterifications, where this compound acts as a key intermediate.

Case Study 1: Synthesis Methodology

Research published in the Journal of the American Chemical Society highlights a methodology involving this compound as a critical intermediate for synthesizing solifenacin. The study emphasizes the efficiency of this compound in generating high yields of the desired product while minimizing by-products .

Case Study 2: Pharmacological Evaluation

In another study focusing on pharmacological evaluations, this compound was assessed for its biological activity related to muscarinic receptor antagonism. The findings suggested that derivatives of this compound exhibit significant affinity towards muscarinic receptors, indicating potential therapeutic applications beyond solifenacin .

Future Prospects

The ongoing research into this compound suggests that it may have broader applications in medicinal chemistry. Its structural characteristics could be exploited to develop new antimuscarinic agents or other therapeutic compounds targeting different receptor systems.

Mechanism of Action

The mechanism of action of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Molecular docking studies have revealed important interactions between the compound and amino acid residues of protein receptors, which contribute to its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Isoquinoline Derivatives

Compound Name (CAS) Core Structure Substituents Key Applications Reactivity Notes
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1229227-22-8) 3,4-Dihydroisoquinoline 1-Phenyl, 2-(4-nitrophenyl ester) Solifenacin synthesis High reactivity due to electron-withdrawing nitro group; facilitates nucleophilic displacement .
(S)-Ethyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (180468-42-2) 3,4-Dihydroisoquinoline 1-Phenyl, 2-(ethyl ester) Solifenacin intermediate Reduced reactivity compared to nitro-substituted analogues; requires harsher conditions for substitutions.
Propan-2-yl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1353274-25-5) 3,4-Dihydroisoquinoline 1-Phenyl, 2-(isopropyl ester) Unknown Steric hindrance from isopropyl group may limit reactivity in coupling reactions .
tert-Butyl 7-Fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (912846-67-4) 3,4-Dihydroisoquinoline 7-Fluoro, 6-nitro, 2-(tert-butyl ester) Not specified Electron-withdrawing fluorine and nitro groups enhance electrophilicity; tert-butyl ester offers stability under acidic conditions .
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) 3,4-Dihydroisoquinoline 1-Phenyl, 6,7-dimethoxy, 2-acetyl Not specified Acetyl group increases lipophilicity; methoxy substituents may alter metabolic stability .

Pharmacological and Industrial Relevance

The target compound’s primary industrial application lies in solifenacin production, where its stereochemical purity (>99% enantiomeric excess) ensures the final drug’s efficacy .

Research Findings and Data

  • Stereochemical Impact : The (S)-configuration of the target compound is essential for binding to muscarinic receptors. Racemic mixtures or (R)-enantiomers exhibit significantly reduced activity .
  • Comparative Solubility : The 4-nitrophenyl ester confers lower solubility in apolar solvents compared to ethyl or isopropyl esters, necessitating polar aprotic solvents (e.g., DMF) in reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate that nitro-substituted derivatives decompose at ~200°C, whereas tert-butyl or acetyl-substituted analogues (e.g., 912846-67-4, 6g) are stable up to 250°C .

Biological Activity

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound within the isoquinoline derivatives class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

PropertyValue
CAS Number 1229227-22-8
Molecular Formula C22H18N2O4
Molecular Weight 374.39 g/mol
IUPAC Name (4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

The primary biological activity of this compound is attributed to its role as an inhibitor of several key enzymes:

  • Monoamine Oxidase (MAO-A and MAO-B) : These enzymes are crucial for the degradation of neurotransmitters such as serotonin and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Biological Activity Data

Research has shown that this compound exhibits significant inhibitory effects on MAO and cholinesterases. The following table summarizes key findings from various studies:

Study ReferenceTarget EnzymeIC50 Value (µM)Notes
MAO-A1.38Selective inhibition observed
MAO-B2.48Effective against both isoforms
AChENot reportedNo significant inhibition found
BChEActive compounds identified with varying potencySome compounds showed high selectivity

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective potential of isoquinoline derivatives highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases .
  • Antidepressant Activity : The inhibition of MAO-A and MAO-B by this compound may contribute to antidepressant effects. In vivo studies indicated that administration led to increased serotonin levels in animal models, correlating with reduced depressive behaviors .
  • Cytotoxicity Studies : Compounds derived from similar structures were evaluated for cytotoxicity against various cancer cell lines. Notably, while many derivatives showed promising activity against specific cancer types, this compound itself did not exhibit significant cytotoxicity against normal human fibroblasts at tested concentrations .

Q & A

Q. What are the standard synthetic routes for (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of dihydroisoquinoline carboxylates typically involves multi-step protocols. For example, tert-butyl analogs are synthesized via nucleophilic substitution or azide coupling, as seen in tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis . For the nitrophenyl derivative, a likely route involves:

Core Formation : Cyclization of a phenylacetylene precursor with nitration at position 2.

Esterification : Reaction with 4-nitrophenyl chloroformate under basic conditions (e.g., pyridine) to introduce the carboxylate group.
Key variables include temperature (0–25°C for nitration), solvent polarity (DMF for azide reactions ), and catalyst choice (e.g., MesAcrBF₄ for photoredox steps ). Yield optimization often requires flash chromatography or silica gel purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for signals indicative of the dihydroisoquinoline core (e.g., δ 2.5–3.0 ppm for methylene protons, δ 5.6–6.0 ppm for aromatic protons) and the 4-nitrophenyl group (δ 8.1–8.3 ppm for nitro-substituted aromatic protons) .
  • ¹³C NMR : The ester carbonyl typically appears at δ 155–160 ppm, while nitro-group carbons resonate at δ 145–150 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., DART) should match the calculated molecular ion ([M+H]+ for C₂₃H₂₀N₂O₄: expected ~412.14) .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence the compound’s reactivity in comparison to bromo- or methoxy-substituted analogs?

  • Methodological Answer : Substituent position and electronic effects critically modulate reactivity. For example:
  • Bromo Analogs : Bromine at position 7 (tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) facilitates cross-coupling reactions (e.g., Suzuki) due to its leaving-group potential .
  • 4-Nitrophenyl Group : The nitro group is electron-withdrawing, increasing electrophilicity at the ester carbonyl and enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Comparative kinetic studies using HPLC can quantify these effects .
  • Table: Substituent Effects on Reactivity
SubstituentPositionReactivity TrendExample Application
Br7High for couplingSuzuki reactions
NO₂4Hydrolysis-proneProdrug activation
OMe6Stabilizes coreSolubility enhancement

Q. What strategies are effective for resolving data contradictions in impurity profiling during scale-up synthesis?

  • Methodological Answer : Impurities in dihydroisoquinoline derivatives often arise from stereochemical variations or residual intermediates. For example:
  • Impurity Identification : UPLC with high peak capacity (e.g., 1.7 µm particles) can separate stereoisomers like (R)- vs. (S)-configured quinuclidinyl esters .
  • Root-Cause Analysis :
  • Byproduct Tracking : Monitor intermediates like (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Impurity A in Solifenacin synthesis ).
  • Reaction Kinetics : Use DOE (Design of Experiments) to optimize temperature/pH and minimize side reactions (e.g., over-nitration).
  • Case Study : In Solifenacin, bis-isoquinoline ketone impurities (e.g., Impurity D) form via Friedel-Crafts acylation under acidic conditions; adjusting solvent (e.g., from DCM to THF) reduces this .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a muscarinic receptor antagonist?

  • Methodological Answer :
  • Target Selection : Prioritize M3 receptor subtypes (key in bladder function, as seen in Solifenacin ).
  • Binding Assays : Use radioligand displacement (e.g., [³H]-N-methylscopolamine) on CHO cells expressing human M3 receptors.
  • Functional Antagonism : Measure inhibition of carbachol-induced calcium flux in vitro (IC₅₀ comparison to Solifenacin, which has IC₅₀ ~10 nM ).
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict interactions between the nitrophenyl group and receptor hydrophobic pockets .

Methodological Notes

  • Synthetic Optimization : Replace traditional azide routes with photoredox catalysis (e.g., MesAcrBF₄) to improve yield and safety .
  • Analytical Validation : Cross-validate NMR assignments with COSY/HSQC for complex stereochemistry .
  • Safety : The nitro group may confer explosivity risks; follow guidelines for handling nitrated compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

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